molecular formula C12H12F3NO B13548668 N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide

N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide

Cat. No.: B13548668
M. Wt: 243.22 g/mol
InChI Key: BZTZOQKZVBYHIK-UHFFFAOYSA-N
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Description

N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide is a compound that features a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a benzamide moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The cyclobutyl ring can be constructed through cyclization reactions, and the benzamide moiety is introduced via amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of efficient purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide
  • 3-(trifluoromethyl)benzamide
  • 4-(trifluoromethyl)benzamide

Uniqueness

N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide is unique due to the presence of the trifluoromethyl group on a cyclobutyl ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

N-[3-(trifluoromethyl)cyclobutyl]benzamide

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)9-6-10(7-9)16-11(17)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,16,17)

InChI Key

BZTZOQKZVBYHIK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1NC(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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